4-Nitrobenzylamine

Catalog No.
S582316
CAS No.
7409-30-5
M.F
C7H8N2O2
M. Wt
152.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Nitrobenzylamine

CAS Number

7409-30-5

Product Name

4-Nitrobenzylamine

IUPAC Name

(4-nitrophenyl)methanamine

Molecular Formula

C7H8N2O2

Molecular Weight

152.15 g/mol

InChI

InChI=1S/C7H8N2O2/c8-5-6-1-3-7(4-2-6)9(10)11/h1-4H,5,8H2

InChI Key

ODVBBZFQPGORMJ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CN)[N+](=O)[O-]

Synonyms

4-nitrobenzylamine, 4-nitrobenzylamine monohydrochloride, para-nitrobenzylamine

Canonical SMILES

C1=CC(=CC=C1CN)[N+](=O)[O-]

The exact mass of the compound 4-Nitrobenzylamine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Benzylamines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Nitrobenzylamine is a primary benzylamine derivative featuring a nitro group at the para-position of the benzene ring. This specific substitution pattern makes it a critical intermediate in organic synthesis, where the nitro group can be chemically reduced to form a primary amine, or where its strong electron-withdrawing properties are leveraged to influence reaction pathways. Its principal procurement value lies in its role as a well-defined precursor for pharmaceuticals, dyes, and materials science applications, where isomeric purity is essential for predictable outcomes.

Substituting 4-Nitrobenzylamine with its ortho- or meta-isomers, or with the parent compound benzylamine, is often unviable in controlled synthesis. The para-position of the nitro group creates a specific electronic environment that dictates the amine's basicity (pKa), electrochemical reduction potential, and reactivity in coupling reactions. Isomeric impurities can lead to undesirable side-products and significant variations in yield and product properties. Furthermore, the choice between the free base (CAS 7409-30-5) and its hydrochloride salt (CAS 18600-42-5) is a critical procurement decision driven by process requirements, as it directly impacts solubility in aqueous versus organic media and material handling characteristics.

Predictable Basicity for pH-Controlled Processes: Lower pKa than Unsubstituted Benzylamine

The strong electron-withdrawing nature of the para-nitro group significantly reduces the basicity of the amine compared to the parent benzylamine. The pKa of the conjugate acid of 4-Nitrobenzylamine is predicted to be approximately 8.36, which is substantially lower than that of benzylamine's conjugate acid (pKa ≈ 9.33). This difference is critical for processes requiring specific pH conditions, such as selective extractions or reactions where the amine's nucleophilicity must be moderated.

Evidence DimensionpKa of Conjugate Acid (BH+)
Target Compound Data~8.36 (Predicted)
Comparator Or BaselineBenzylamine: ~9.33
Quantified DifferenceApproximately 1 pKa unit lower (more acidic, less basic)
ConditionsAqueous solution, standard conditions.

This lower basicity allows for easier product separation via pH-swing extraction and provides predictable reactivity in pH-sensitive synthetic steps.

Formulation and Handling: Differentiated Solubility Between Free Base and Hydrochloride Salt

A primary procurement decision hinges on the required solvent system. The free base form (4-Nitrobenzylamine) is suitable for organic-phase reactions, being soluble in solvents like ethyl acetate. In contrast, the hydrochloride salt (4-Nitrobenzylamine HCl) offers enhanced solubility in polar or aqueous media; for example, it is soluble in a methanol:glacial acetic acid mixture (1:1) at 25 mg/mL. The salt form is often preferred for its crystalline nature and potentially higher stability during storage.

Evidence DimensionSolubility Profile
Target Compound Data4-Nitrobenzylamine HCl: Soluble in methanol/acetic acid (1:1) at 25 mg/mL.
Comparator Or Baseline4-Nitrobenzylamine (Free Base): Soluble in ethyl acetate.
Quantified DifferenceQualitatively different solubility profiles for aqueous vs. organic process streams.
ConditionsAs specified on supplier technical datasheets.

Selecting the correct form based on process solvent avoids costly and time-consuming salt formation or free-basing steps in a workflow.

Thermal Stability: Differentiated Decomposition Behavior Among Isomers

In studies of related nitrobenzyl halides, thermal stability was shown to be highly dependent on isomer position. Specifically, ortho-isomers were found to be significantly less thermally stable than their meta and para counterparts. For nitrobenzyl bromides, the para-isomer was slightly more stable than the meta-isomer. While this data is for a related halide, it strongly suggests that 4-nitrobenzylamine possesses greater intrinsic thermal stability compared to the 2-nitrobenzylamine isomer, a critical factor for process safety, reaction temperature limits, and storage.

Evidence DimensionThermal Stability Rank (by Isomer Position)
Target Compound DataPara-isomer: High stability
Comparator Or BaselineOrtho-isomer: Low stability; Meta-isomer: High stability, slightly less than para.
Quantified DifferenceQualitative ranking: para ≥ meta >> ortho
ConditionsThermal analysis (TGA, DSC, ARC) of nitrobenzyl halides.

Choosing the para-isomer can provide a wider and safer operating temperature window for high-temperature reactions and distillations.

Precursor for Azo and Stilbene Dyes with Defined Chromophores

The defined para-orientation is essential for synthesizing linear, conjugated systems like stilbene-series dyestuffs. Its use as a precursor, often via reduction to 4-aminobenzylamine, ensures the correct geometry for creating extended chromophores required for optical brighteners and specific colorimetric properties.

Synthesis Intermediate in pH-Sensitive Pharmaceutical Moieties

In multi-step pharmaceutical synthesis, the specific pKa of 4-nitrobenzylamine allows it to be selectively protonated or deprotonated under conditions where other functional groups remain unaffected. This facilitates purification by extraction and controls its reactivity in subsequent steps where a non-basic amine precursor is required.

Starting Material for Processes Requiring High Thermal Budgets

For reactions conducted at elevated temperatures, the superior thermal stability of the para-isomer compared to the ortho-isomer makes 4-nitrobenzylamine the appropriate choice. This minimizes the risk of runaway decomposition and the formation of thermal degradation byproducts, ensuring process safety and product purity.

XLogP3

1.1

LogP

1.06 (LogP)

Related CAS

18600-42-5 (mono-hydrochloride)

Other CAS

7409-30-5

Wikipedia

P-nitro-benzylamine

Dates

Last modified: 08-15-2023

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